8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide
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Overview
Description
8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide is a complex organic compound with the molecular formula C10H10BrNOS. It is characterized by a unique structure that includes a bromine atom, a thieno ring, and an isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thieno ring.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide exerts its effects involves interactions with specific molecular targets. The bromine atom and the thieno ring play crucial roles in binding to target molecules, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-1,2,3,5-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide
- 8-Chloro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide
- 8-Fluoro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide
Uniqueness
8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro and fluoro analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological or chemical targets .
Properties
IUPAC Name |
11-bromo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-7-3-4-9-8(6-7)10-2-1-5-14(10,13)12-9/h3-4,6,10H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGANCLCSTCSDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C=CC(=C3)Br)N=S2(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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